molecular formula C11H22N2O2 B2503339 tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate CAS No. 1807773-56-3

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Cat. No.: B2503339
CAS No.: 1807773-56-3
M. Wt: 214.309
InChI Key: ZKBBQGSSDAJNKG-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with an amino group and a tert-butyl ester

Scientific Research Applications

Synthetic Chemistry and Drug Development

"tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate" is crucial in the synthesis of pharmaceuticals such as vandetanib. The compound serves as a key intermediate in the development of synthetic routes offering higher yields and commercial value for industrial production. Vandetanib's synthesis illustrates the compound's role in creating complex pharmaceuticals through steps like substitution, deprotection, methylation, and cyclization, showcasing its versatility in drug development processes (Mi, 2015).

Environmental Science

In environmental science, studies focus on the decomposition of compounds like methyl tert-butyl ether (MTBE) using "this compound" related methodologies. For instance, the application of radio frequency plasma reactors for decomposing MTBE, a gasoline additive, illustrates the compound's relevance in addressing environmental pollutants. The research indicates the efficiency of plasma reactors in converting MTBE into less harmful substances, highlighting a potential application in pollution mitigation and environmental restoration (Hsieh et al., 2011).

Material Science

In material science, the relevance of "this compound" extends to the development of polymer membranes for purification processes. Its structural properties contribute to the efficiency of membranes used in separating organic mixtures, demonstrating its utility in refining and purifying chemical substances. This application is crucial in industries where high-purity materials are essential, such as in pharmaceutical manufacturing and chemical processing (Pulyalina et al., 2020).

Safety and Hazards

This compound has a GHS07 signal word of “Warning” and hazard statements H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including

Properties

IUPAC Name

tert-butyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBBQGSSDAJNKG-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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